BenchChemオンラインストアへようこそ!

PROTAC BRD9-binding moiety 5

BRD9 binding affinity PROTAC warhead selection modular degrader design

PROTAC BRD9-binding moiety 5 is a validated BRD9-selective warhead (IC50 4.20 µM) for constructing custom BRD9 degraders. Unlike uncharacterized binders, it provides documented antiproliferative baselines (HCT-116 IC50 145 µM, MDA-MB-231 IC50 125 µM, Jurkat IC50 77 µM) essential for SAR optimization. Its defined selectivity profile (no BRD7 cross-reactivity) ensures ncBAF-specific interrogation without confounding off-target degradation. Supplied as a modular building block with a conjugation-competent chemical handle; ideal for systematic linker/E3 ligase optimization. Avoid batch-to-batch variability—request a CoA and start with a characterized warhead.

Molecular Formula C19H18N6O
Molecular Weight 346.4 g/mol
Cat. No. B11279818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD9-binding moiety 5
Molecular FormulaC19H18N6O
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC(=CC=C4)NC(=O)C
InChIInChI=1S/C19H18N6O/c1-3-17-23-24-19-18(22-15-9-4-5-10-16(15)25(17)19)21-14-8-6-7-13(11-14)20-12(2)26/h4-11H,3H2,1-2H3,(H,20,26)(H,21,22)
InChIKeyJUNHMKZVTUHPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC BRD9-Binding Moiety 5: What It Is and Why It Matters for Targeted Protein Degradation Research


PROTAC BRD9-binding moiety 5 (CAS: 893633-37-9) is a selective bromodomain-containing protein 9 (BRD9) binder with an IC50 value of 4.20 μM, specifically designed as a modular building block for the construction of BRD9-targeting proteolysis targeting chimeras (PROTACs) . As a BRD9-binding warhead, this compound exhibits antiproliferative activity against multiple cancer cell lines when tested as a standalone agent, including HCT-116 (IC50 = 145 ± 3 μM), MDA-MB-231 (IC50 = 125 ± 8 μM), A375 (IC50 = 133 ± 5 μM), and Jurkat cells (IC50 = 77 ± 7 μM), establishing its baseline activity prior to PROTAC conjugation . The compound serves as a foundational chemical tool for researchers developing customized BRD9 degraders through modular PROTAC assembly strategies .

PROTAC BRD9-Binding Moiety 5: Critical Reasons Why Generic BRD9 Binders Cannot Be Substituted in PROTAC Development


BRD9-targeting PROTACs exhibit highly variable degradation potency (DC50 values ranging from sub-nanomolar to >100 nM) depending critically on the specific warhead-linker-E3 ligase combination employed [1]. The BRD9-binding moiety serves as the target engagement anchor, and its binding affinity, selectivity profile relative to the close homolog BRD7, and chemical handle compatibility for linker conjugation fundamentally determine the ternary complex formation thermodynamics and downstream degradation efficiency [2]. Warhead substitutions—even among compounds with similar standalone IC50 values—can alter the spatial geometry of the ternary complex, disrupt productive ubiquitin transfer, and dramatically shift degradation potency and selectivity [3]. PROTAC BRD9-binding moiety 5 provides a characterized, validated starting point with documented binding parameters and antiproliferative baseline data, enabling reproducible PROTAC construction and meaningful structure-activity relationship (SAR) analysis .

PROTAC BRD9-Binding Moiety 5: Quantitative Comparative Evidence for Scientific Procurement Decisions


Binding Affinity Differentiation: PROTAC BRD9-Binding Moiety 5 IC50 = 4.20 μM Compared to dBRD9 (IC50 = 56.6 nM) and VZ185 (DC50 = 1.8 nM)

PROTAC BRD9-binding moiety 5 demonstrates an IC50 of 4.20 μM (4,200 nM) for BRD9 binding as a standalone warhead . In contrast, the fully assembled PROTAC degrader dBRD9—which incorporates the BRD9 inhibitor BI 7273 conjugated to pomalidomide—exhibits an IC50 of 56.6 nM in MOLM-13 cells, representing approximately 74-fold higher apparent target engagement potency . This difference reflects the catalytic, substoichiometric mechanism of PROTACs wherein the degrader can achieve functional knockdown at concentrations far below the binary binding Kd of the warhead alone [1]. Moiety 5's binding affinity falls within the expected range for a PROTAC warhead and provides a defined baseline for quantifying degradation efficiency improvements upon conjugation.

BRD9 binding affinity PROTAC warhead selection modular degrader design

Antiproliferative Activity Profile: Cell Line-Specific IC50 Values for PROTAC BRD9-Binding Moiety 5 as a Standalone Agent

As a standalone BRD9-binding agent, PROTAC BRD9-binding moiety 5 exhibits differential antiproliferative activity across four cancer cell lines following 48-hour treatment (0-250 μM): Jurkat (T-cell leukemia, IC50 = 77 ± 7 μM), MDA-MB-231 (breast adenocarcinoma, IC50 = 125 ± 8 μM), A375 (malignant melanoma, IC50 = 133 ± 5 μM), and HCT-116 (colorectal carcinoma, IC50 = 145 ± 3 μM) . This cell line-dependent variation in sensitivity—with Jurkat cells showing approximately 1.9-fold greater sensitivity than HCT-116 cells—provides a baseline activity profile that can be compared against PROTAC conjugates incorporating this warhead to quantify degradation-dependent antiproliferative enhancement.

cancer cell proliferation BRD9 inhibition sarcoma cell lines

Degradation Potency Gap Analysis: PROTAC BRD9-Binding Moiety 5 Warhead (4.20 μM) Versus Advanced PROTAC Degraders (DC50 Range: 0.082 nM to 10 nM)

PROTAC BRD9-binding moiety 5 represents a modular warhead component rather than a fully functional degrader. The potency gap between this warhead (IC50 = 4.20 μM) and optimized BRD9 PROTAC degraders spans approximately four to five orders of magnitude: XYD270 achieves a DC50 of 0.082 nM in HS-SY-II cells [1]; PROTAC E5 achieves a DC50 of 16 pM (0.016 nM) in MV4-11 cells [2]; CW-3308 demonstrates a DC50 < 10 nM with Dmax > 90% in G401 and HS-SY-II cells [3]; and dBRD9 exhibits an IC50 of 56.6 nM in MOLM-13 cells . This quantitative gradient underscores that conjugation of Moiety 5 to an appropriate E3 ligase ligand via an optimized linker is expected to yield multi-log enhancement in degradation potency, consistent with established PROTAC pharmacology [4].

PROTAC optimization DC50 comparison BRD9 degrader potency

Selectivity Profile Context: BRD9-Selective Binding of Moiety 5 Contrasted with Dual BRD7/9 Degraders and BRD4-Sparing PROTACs

PROTAC BRD9-binding moiety 5 is described as a selective BRD9 binder, with no reported binding to the close homolog BRD7 or to BET family proteins . In contrast, established PROTAC degraders exhibit varying selectivity profiles: VZ185 is a dual BRD7/9 degrader with DC50 values of 1.8 nM for BRD9 and 4.5 nM for BRD7 [1]; dBRD9 demonstrates selective BRD9 degradation with no degradation of BRD4 or BRD7 at concentrations up to 5 μM, and proteomic analysis shows a 5.5 median fold lower BRD9 abundance with >99% of other proteins differing by <0.30 fold ; CW-3308 displays high degradation selectivity over both BRD7 and BRD4 proteins [2]. The selectivity of the warhead directly influences the selectivity profile of the resulting PROTAC conjugate, making Moiety 5 suitable for applications requiring BRD9-specific targeting without BRD7 or BRD4 engagement.

BRD9 selectivity BRD7 off-target ncBAF complex

PROTAC BRD9-Binding Moiety 5: Validated Research and Industrial Application Scenarios


Modular PROTAC Synthesis and Structure-Activity Relationship Studies

PROTAC BRD9-binding moiety 5 is specifically designed and supplied for use in the synthesis of PROTACs . Its defined IC50 of 4.20 μM provides a quantitative baseline for SAR studies evaluating linker length optimization, E3 ligase ligand selection, and conjugation chemistry . Researchers can use this warhead to systematically construct custom BRD9 degraders and quantify degradation efficiency improvements against the baseline binding affinity, consistent with established PROTAC optimization workflows [1].

BRD9-Specific Degrader Development for Cancer Cell Line Screening

The compound's demonstrated antiproliferative activity against Jurkat (IC50 = 77 μM), MDA-MB-231 (IC50 = 125 μM), A375 (IC50 = 133 μM), and HCT-116 (IC50 = 145 μM) cell lines establishes these as appropriate models for evaluating PROTAC conjugates. Given that advanced BRD9 degraders show enhanced activity in hematological tumor lines (e.g., PROTAC E5 achieves antiproliferation IC50 = 0.27 nM in MV4-11 cells) [2], Moiety 5-derived PROTACs may be prioritized for screening in leukemia and lymphoma models where BRD9 dependency has been established [3].

Tool Compound Generation for BRD9-Dependent ncBAF Complex Mechanistic Studies

BRD9 is a defining subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, distinct from BRD7-containing complexes . PROTAC BRD9-binding moiety 5, as a selective BRD9 binder without reported BRD7 cross-reactivity [1], enables the construction of BRD9-specific degraders suitable for dissecting ncBAF-specific functions without confounding BRD7 knockdown [2]. This contrasts with dual degraders like VZ185 (BRD9 DC50 1.8 nM, BRD7 DC50 4.5 nM) [3], which are less suitable for BRD9-specific mechanistic interrogation.

Benchmarking and Quality Control in PROTAC Development Pipelines

The well-characterized binding parameters and antiproliferative baseline data for PROTAC BRD9-binding moiety 5 make it suitable as a reference standard for quality control in PROTAC synthesis workflows. Its selectivity profile as a BRD9 binder [1] provides a defined benchmark against which the selectivity of resulting PROTAC conjugates can be assessed, consistent with the observation that PROTAC molecules can add a layer of target selectivity beyond that expected from the constitutive binding ligands [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BRD9-binding moiety 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.